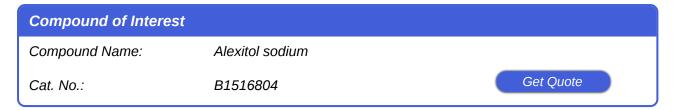


Alexitol Sodium: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate hexitol, is a well-established antacid agent.[1] Its unique structure, in which aluminum hydroxide is stabilized by a hexitol such as sorbitol or mannitol, provides efficient acid-neutralizing capacity.[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Alexitol sodium**, detailed experimental protocols for its evaluation, and visual representations of its synthesis and functional testing workflows.

Core Physical and Chemical Properties

Alexitol sodium is a tasteless and odorless white amorphous powder.[1] It is practically insoluble in water but readily dissolves in dilute acids.[1] One of its key features is its stability; it can be stored indefinitely at normal temperatures without apparent physical or chemical changes and decomposes without melting upon being strongly heated.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of **Alexitol sodium**.



Property	Value	Source
Molecular Formula	С ₆ H ₁₄ O ₆ .CO ₃ .Al.Na.HO	[2]
Molecular Weight	309.16 g/mol	[2][3]
CAS Number	66813-51-2	[1]
Appearance	Tasteless, odorless powder	[1]
Solubility in Water	Practically insoluble	[1]
Solubility in Dilute Acids	Readily soluble	[1]
Thermal Stability	Decomposes without melting when strongly heated	[1]

Computed Physicochemical Properties	Value	Source
Boiling Point (at 760 mmHg)	494.9°C	[1]
Flash Point	292.6°C	[1]
Density (apparent, of similar antacid powders)	≥ 0.5 g/cm ³	

Note: The boiling and flash points are from a single source and should be considered as estimated values.

Experimental Protocols Determination of Acid-Neutralizing Capacity (ANC)

The primary function of **Alexitol sodium** is to neutralize gastric acid. The following back-titration method is a standard procedure for determining the acid-neutralizing capacity of antacids.

Objective: To determine the amount of hydrochloric acid neutralized by a known quantity of **Alexitol sodium**.



Materials:

- Alexitol sodium sample
- Standardized 1.0 N Hydrochloric Acid (HCl)
- Standardized 0.5 N Sodium Hydroxide (NaOH)
- Phenolphthalein indicator solution
- Magnetic stirrer and stir bar
- Burette, 50 mL
- Pipettes, various sizes
- Erlenmeyer flasks, 250 mL
- Beakers
- · Distilled water

Procedure:

- Sample Preparation: Accurately weigh a specific amount of Alexitol sodium powder (e.g.,
 0.5 g) and transfer it to a 250 mL Erlenmeyer flask.
- Acid Digestion: Precisely add an excess volume of standardized 1.0 N HCl (e.g., 40.0 mL) to the flask containing the Alexitol sodium.
- Reaction: Place the flask on a magnetic stirrer and stir the mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to simulate stomach conditions and ensure complete reaction.
- Indicator Addition: After the reaction period, add a few drops of phenolphthalein indicator to the solution.



- Back-Titration: Titrate the excess (unreacted) HCl in the flask with standardized 0.5 N NaOH from a burette until the endpoint is reached, indicated by a persistent pink color.
- · Record Volume: Record the volume of NaOH used.
- Blank Titration: Perform a blank titration by titrating the same initial volume of 1.0 N HCl with the 0.5 N NaOH solution without the Alexitol sodium sample. Record the volume of NaOH used.

Calculation:

The acid-neutralizing capacity is calculated in milliequivalents (mEq) per gram of the sample using the following formula:

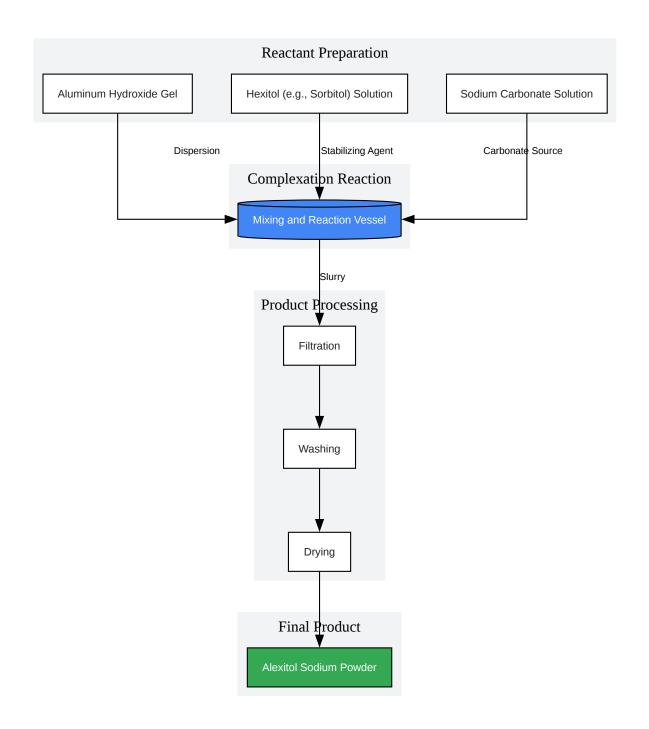
ANC (mEq/g) = [(Volume of NaOH for blank - Volume of NaOH for sample) × Normality of NaOH] / Weight of **Alexitol sodium** sample (g)

Visualizations

Representative Synthesis Workflow

The synthesis of a sodium polyhydroxyaluminum monocarbonate hexitol complex like **Alexitol sodium** generally involves the stabilization of aluminum hydroxide with a hexitol in the presence of a carbonate source. The following diagram illustrates a representative workflow based on the principles outlined in related patents.





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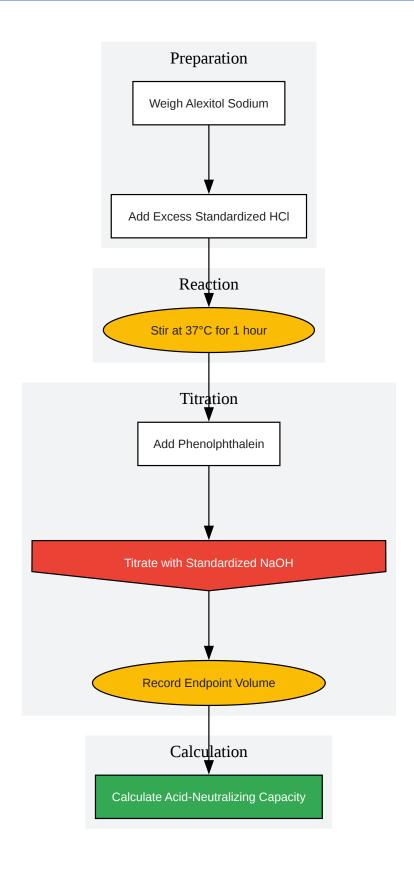
Caption: Representative synthesis workflow for **Alexitol sodium**.



Experimental Workflow for Acid-Neutralizing Capacity

The following diagram outlines the key steps in the experimental determination of the acid-neutralizing capacity of **Alexitol sodium**.





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Caption: Experimental workflow for determining acid-neutralizing capacity.



Quality Control

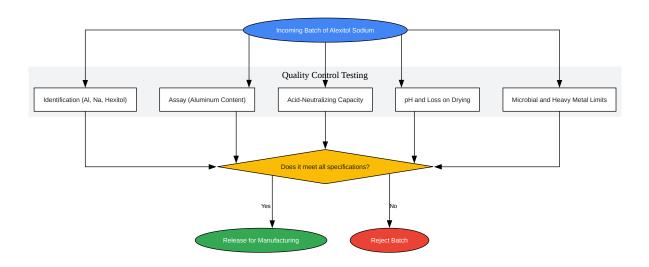
While a specific monograph for **Alexitol sodium** is not readily available in major pharmacopeias, quality control for such an active pharmaceutical ingredient would typically involve a series of tests to ensure its identity, purity, strength, and quality.

Key Quality Control Parameters:

- Identification: Confirmation of the presence of aluminum, sodium, and the hexitol component using appropriate analytical techniques (e.g., atomic absorption spectroscopy for aluminum and sodium, and chromatographic methods for the hexitol).
- Assay: Quantification of the aluminum content, typically expressed as aluminum oxide (Al₂O₃), to ensure it falls within the specified range.
- Acid-Neutralizing Capacity: As detailed in the experimental protocol, this is a critical test to determine the functional potency of the antacid.
- pH of a Suspension: To ensure the basicity of the compound.
- Loss on Drying: To control the water content.
- Microbial Limits: To ensure the product is free from harmful microbial contamination.
- Heavy Metals: To ensure the levels of heavy metals are below the accepted safety limits.

The following diagram illustrates a logical workflow for the quality control testing of a batch of **Alexitol sodium**.





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Caption: General quality control workflow for **Alexitol sodium**.

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